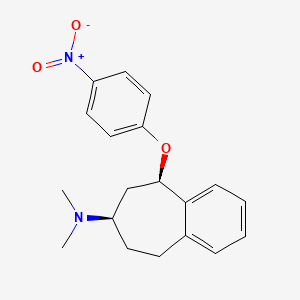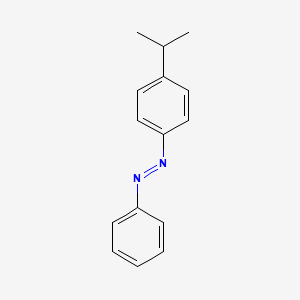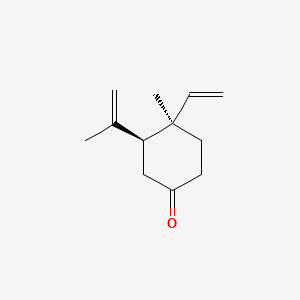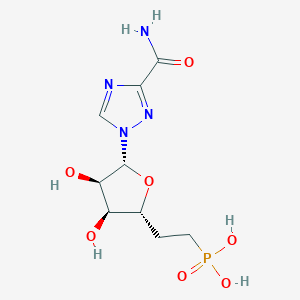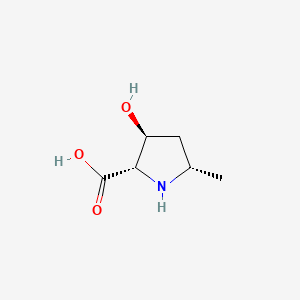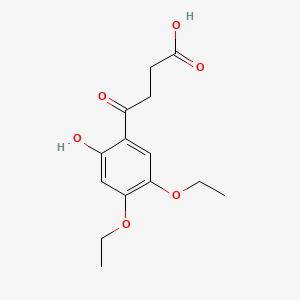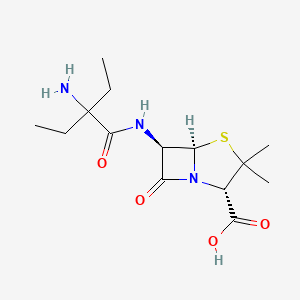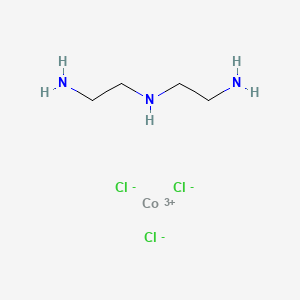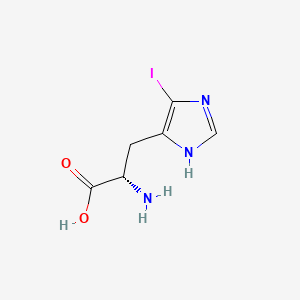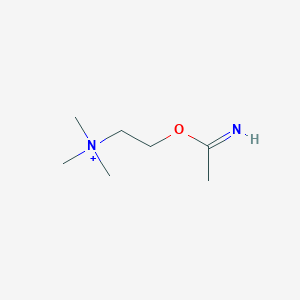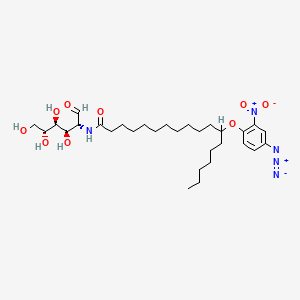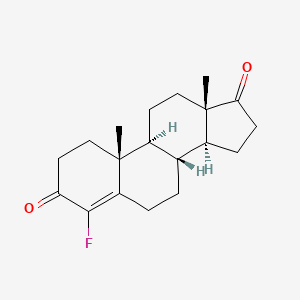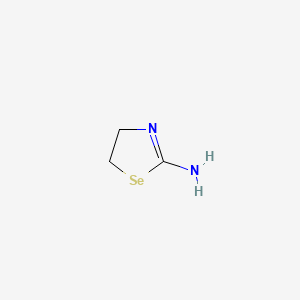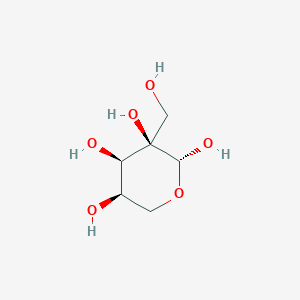
beta-D-Hamamelopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-hamamelose: is a naturally occurring sugar, specifically a hexose, with the molecular formula C6H12O6 . It is a stereoisomer of glucose and is found in various plants. The compound is also known by its IUPAC name, 2-C-(hydroxymethyl)-beta-D-ribopyranose .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions are also possible, but detailed conditions are not specified.
Substitution: Substitution reactions, particularly acylation, are well-documented.
Common Reagents and Conditions:
- Dibutyltin oxide
- 3,4,5-tri-O-acetylgalloyl chloride
- Vinyl benzoate
- Lipozyme TL IM
- tert-butyl methyl ether
Major Products:
- Hamamelitannin
- Benzoylated furanoses
Applications De Recherche Scientifique
Chemistry: Beta-D-hamamelose is used in the synthesis of various bioactive compounds, including hamamelitannin, which has significant therapeutic potential .
Biology and Medicine: Hamamelitannin, derived from beta-D-Hamamelopyranose, has been studied for its potential to inhibit quorum sensing in bacteria, thereby increasing the susceptibility of bacterial biofilms to antibiotics .
Industry: The compound’s derivatives are used in the production of tannins, which have applications in the leather and pharmaceutical industries .
Mécanisme D'action
The mechanism of action of beta-D-Hamamelopyranose and its derivatives, such as hamamelitannin, involves the inhibition of quorum sensing in bacteria. This inhibition disrupts bacterial communication, making biofilms more susceptible to antibiotics . The molecular targets include the TraP quorum sensing system in bacteria .
Comparaison Avec Des Composés Similaires
- D-glucose
- D-mannose
- D-galactose
Uniqueness: Beta-D-hamamelose is unique due to its specific stereochemistry and its ability to form bioactive derivatives like hamamelitannin. These derivatives have unique biological activities, such as quorum sensing inhibition, which are not commonly found in other similar hexoses .
Propriétés
Numéro CAS |
4983-62-4 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-3-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)4(9)3(8)1-12-5(6)10/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clé InChI |
LPZIZDWZKIXVRZ-KVTDHHQDSA-N |
SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
SMILES isomérique |
C1[C@H]([C@H]([C@@]([C@@H](O1)O)(CO)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)O)(CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


